Low-Temperature Silicon Growth Rate: DCDS vs. Dichlorosilane (DCS)
In reduced pressure chemical vapor deposition (RPCVD) for silicon epitaxy, the growth rate achieved with 1,2-dichlorodisilane (DCDS) is orders of magnitude higher than that of dichlorosilane (DCS) at temperatures relevant for advanced CMOS manufacturing. Specifically, at temperatures below 600°C and a reduced pressure of 100 Torr, the growth rate for DCDS is reported to be 75 to 500 times higher than that achieved with DCS when matched for an identical number of silicon atoms [1]. This performance is on the same order as using trisilane (Si₃H₈), but without the associated safety drawbacks of exothermic Cl₂ reactions.
| Evidence Dimension | Silicon film growth rate (nm/min or equivalent comparative rate) |
|---|---|
| Target Compound Data | 75 to 500 times higher growth rate vs. DCS at <600°C, 100 Torr [1] |
| Comparator Or Baseline | Dichlorosilane (DCS, SiH₂Cl₂), baseline growth rate at same conditions |
| Quantified Difference | 75x to 500x enhancement in deposition rate |
| Conditions | Reduced Pressure Chemical Vapor Deposition (RPCVD), temperature <600°C, pressure 100 Torr |
Why This Matters
This 75-500x rate enhancement directly reduces wafer processing time and cost-of-ownership for low-temperature epitaxial processes where DCS is kinetically hindered.
- [1] MOCVD Precursor Encyclopedia. 'HALODISILANES Si2H6-xHalx - Dichlorodisilane Si2H4Cl2'. mocvd-precursor-encyclopedia.de. (Accessed 2026). View Source
